molecular formula C12H8ClF2NO2S B10970941 2-chloro-4-fluoro-N-(4-fluorophenyl)benzenesulfonamide

2-chloro-4-fluoro-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B10970941
M. Wt: 303.71 g/mol
InChI Key: MRWCRHGFLKSBMC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(4-fluorophenyl)-1-benzenesulfonamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes chloro, fluoro, and sulfonamide functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-N-(4-fluorophenyl)-1-benzenesulfonamide typically involves the reaction of 2-chloro-4-fluoroaniline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N-(4-fluorophenyl)-1-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-Chloro-4-fluoro-N-(4-fluorophenyl)-1-benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-N-(4-fluorophenyl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoroaniline
  • 4-Fluorobenzenesulfonamide
  • 2-Chloro-4-fluoro-N-(4-fluorophenyl)methylamine

Uniqueness

2-Chloro-4-fluoro-N-(4-fluorophenyl)-1-benzenesulfonamide is unique due to the presence of both chloro and fluoro substituents along with the sulfonamide group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications compared to its similar compounds .

Properties

Molecular Formula

C12H8ClF2NO2S

Molecular Weight

303.71 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8ClF2NO2S/c13-11-7-9(15)3-6-12(11)19(17,18)16-10-4-1-8(14)2-5-10/h1-7,16H

InChI Key

MRWCRHGFLKSBMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)Cl)F

Origin of Product

United States

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